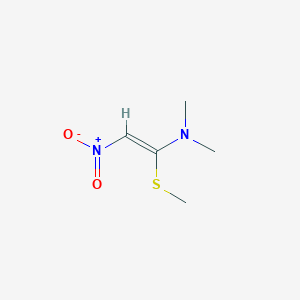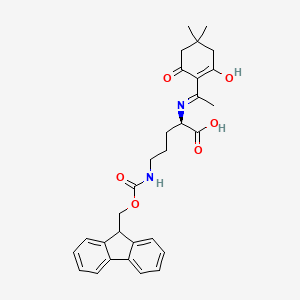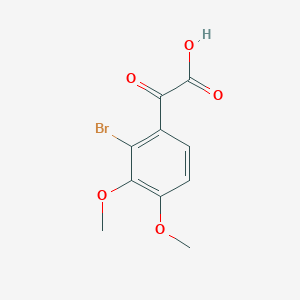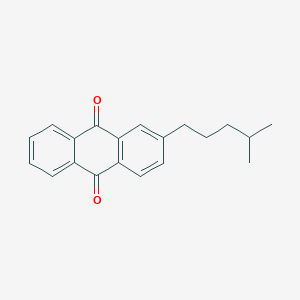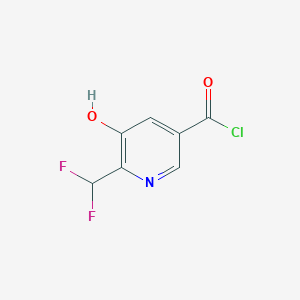
2-(Difluoromethyl)-3-hydroxypyridine-5-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-3-hydroxypyridine-5-carbonyl chloride is a chemical compound with significant interest in various scientific fields. This compound features a pyridine ring substituted with a difluoromethyl group, a hydroxyl group, and a carbonyl chloride group. Its unique structure makes it valuable in synthetic chemistry, pharmaceuticals, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-3-hydroxypyridine-5-carbonyl chloride typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes:
Starting Material: 3-hydroxypyridine.
Difluoromethylation: Introduction of the difluoromethyl group using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under basic conditions.
Carbonylation: Conversion of the hydroxyl group to a carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)-3-hydroxypyridine-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, forming amides, esters, or thioesters.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkane.
Coupling Reactions: The difluoromethyl group can participate in cross-coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like ammonia, primary amines, or alcohols under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-3-hydroxypyridine-5-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and probes for studying biological pathways.
Medicine: Investigated for its potential in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-(Difluoromethyl)-3-hydroxypyridine-5-carbonyl chloride exerts its effects depends on its application. In biological systems, it may act by:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Signal Modulation: Interacting with molecular targets involved in signaling pathways, altering cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)-3-hydroxypyridine-5-carbonyl chloride: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-Hydroxy-2-methylpyridine-5-carbonyl chloride: Lacks the fluorine atoms, affecting its reactivity and applications.
Uniqueness
2-(Difluoromethyl)-3-hydroxypyridine-5-carbonyl chloride is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in designing molecules with specific reactivity and stability profiles.
Propiedades
Fórmula molecular |
C7H4ClF2NO2 |
|---|---|
Peso molecular |
207.56 g/mol |
Nombre IUPAC |
6-(difluoromethyl)-5-hydroxypyridine-3-carbonyl chloride |
InChI |
InChI=1S/C7H4ClF2NO2/c8-6(13)3-1-4(12)5(7(9)10)11-2-3/h1-2,7,12H |
Clave InChI |
JVNRPGSGNIADSB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1O)C(F)F)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


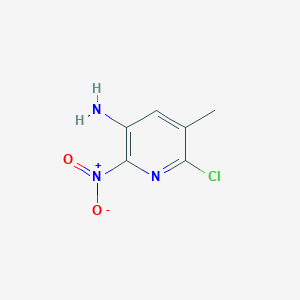
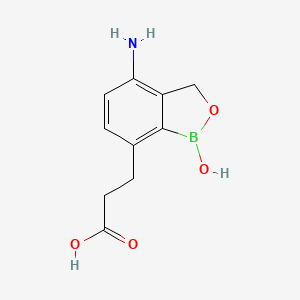
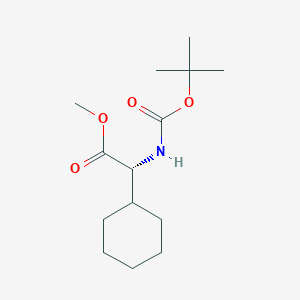
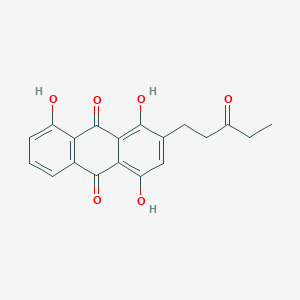
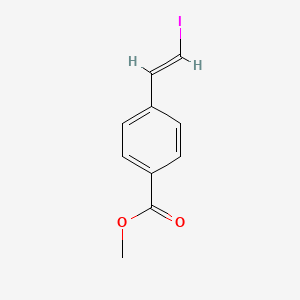
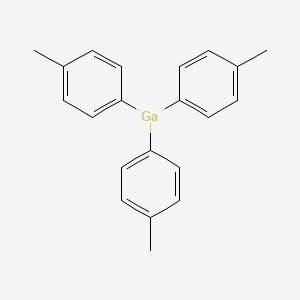

![tert-Butyl 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B13137590.png)
